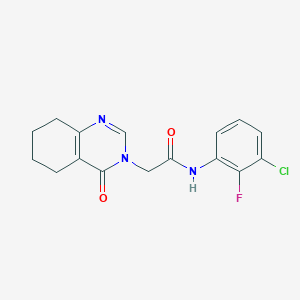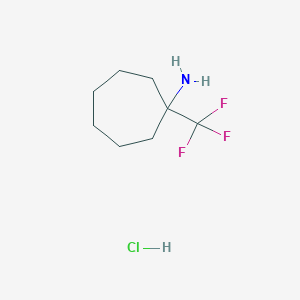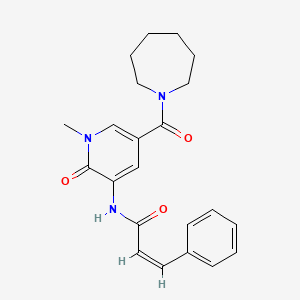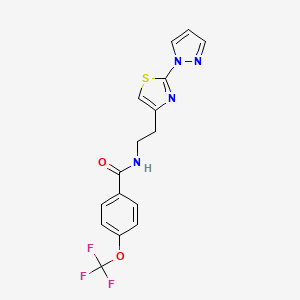
(2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that contains several functional groups and structural features. It includes a 2-chloro-4-fluorophenyl group, a 6-methylpyridin-2-yl group, and a 4-piperidin-1-yl group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro and fluoro groups on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The piperidine ring could act as a base or nucleophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups and aromatic rings could affect its solubility, stability, and reactivity .科学的研究の応用
Fluorescent Chemosensors
Compounds based on similar structural motifs have been used to develop fluorescent chemosensors for detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. Such chemosensors have applications in environmental monitoring, medical diagnostics, and research laboratories. The utility of these chemosensors demonstrates the potential of complex organic molecules in analytical chemistry and diagnostics P. Roy, 2021.
Pharmacophoric Groups in Antipsychotic Agents
Arylcycloalkylamines, which share a resemblance in structure to the compound , have been identified as key pharmacophoric groups in several antipsychotic agents. These structures improve the potency and selectivity of binding affinity at D2-like receptors, highlighting their significance in designing new therapeutic drugs D. Sikazwe et al., 2009.
Nucleophilic Aromatic Substitution
Research on nucleophilic aromatic substitution reactions provides insights into the chemical behavior of complex aromatic compounds, including potential intermediates or derivatives similar to the queried compound. Understanding these reactions is crucial for synthesizing new materials or modifying existing compounds for specific applications F. Pietra & D. Vitali, 1972.
Synthesis of Biphenyl Intermediates
Studies on the synthesis of biphenyl intermediates, essential for manufacturing pharmaceuticals like flurbiprofen, demonstrate the importance of innovative synthetic pathways. These methods contribute to the development of more efficient and environmentally friendly production processes for complex organic molecules Yanan Qiu et al., 2009.
Enzymatic Degradation of Organic Pollutants
Enzymes capable of degrading organic pollutants in the presence of redox mediators offer a promising approach to remediate environmental contaminants. This research area highlights the potential applications of complex organic compounds in enhancing the efficiency of bioremediation processes Maroof Husain & Q. Husain, 2007.
作用機序
将来の方向性
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-12-3-2-4-17(21-12)24-14-7-9-22(10-8-14)18(23)15-6-5-13(20)11-16(15)19/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHACUJLSNDKCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[1,5-a]pyridine-3(2h)-thione](/img/structure/B2795198.png)


![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2795202.png)

![N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2795204.png)
![(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2795207.png)
![6-(Bromomethyl)spiro[2.4]heptane](/img/structure/B2795208.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)


![2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2795212.png)
![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)
![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)
